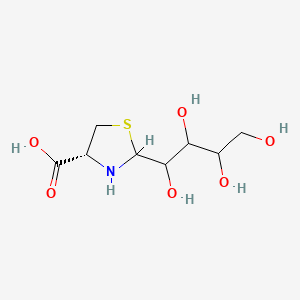![molecular formula C13H18N4 B12583319 Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646056-83-9](/img/structure/B12583319.png)
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1-azabicyclo[221]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- is a complex organic compound featuring a spiro structure, which is characterized by a bicyclic system connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The use of high-throughput screening and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action for Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride
- 1’-(3-Pyridyl)spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine] 2HCl
- Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-ethoxy-3-pyridinyl)-, hydrochloride
Uniqueness
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
646056-83-9 |
|---|---|
Fórmula molecular |
C13H18N4 |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C13H18N4/c1-5-17-9-11(1)7-13(17)2-6-16(10-13)12-8-14-3-4-15-12/h3-4,8,11H,1-2,5-7,9-10H2 |
Clave InChI |
AMHLAGTXSFRFJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1CC23CCN(C3)C4=NC=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

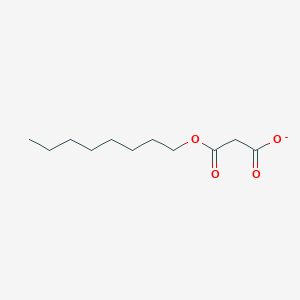

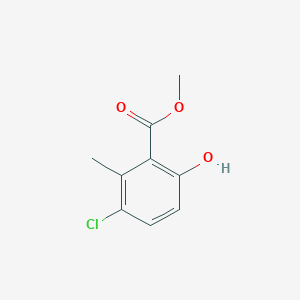

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
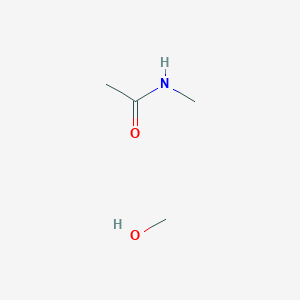

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

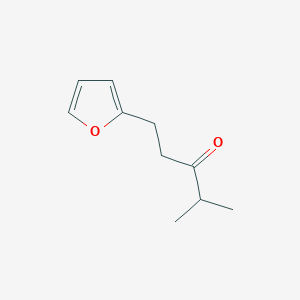
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
